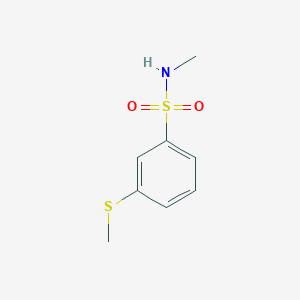

N-Methyl-3-(methylsulfanyl)benzene-1-sulfonamide

Description

N-Methyl-3-(methylsulfanyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a methyl group at the nitrogen atom and a methylsulfanyl (SCH₃) substituent at the 3-position of the benzene ring. This compound is structurally significant due to its role in pharmaceutical intermediates, such as in the synthesis of naratriptan, a serotonin receptor agonist used for migraine treatment .

Properties

Molecular Formula |

C8H11NO2S2 |

|---|---|

Molecular Weight |

217.3 g/mol |

IUPAC Name |

N-methyl-3-methylsulfanylbenzenesulfonamide |

InChI |

InChI=1S/C8H11NO2S2/c1-9-13(10,11)8-5-3-4-7(6-8)12-2/h3-6,9H,1-2H3 |

InChI Key |

ZGBCEXBRZOPTLH-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-3-(methylsulfanyl)benzene-1-sulfonamide typically involves the reaction of 3-(methylsulfanyl)benzenesulfonyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature, yielding the desired sulfonamide product after purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-3-(methylsulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted sulfonamides.

Scientific Research Applications

N-Methyl-3-(methylsulfanyl)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

Medicine: Explored for its antibacterial properties, similar to other sulfonamide derivatives.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-Methyl-3-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a potential enzyme inhibitor, it binds to the active site of enzymes like carbonic anhydrase, blocking their activity. This inhibition can disrupt various biological processes, leading to therapeutic effects such as antibacterial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Compound 1 : [3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide (SC-558 and analogs 1a–f)

- Key Differences : SC-558 and its derivatives (e.g., 1b: X = CH₃; 1d: X = Br) feature substituents like halogens, methoxy, or ester groups at the 3-position of the benzene ring instead of methylsulfanyl.

- Impact: Electron-withdrawing groups (Br, Cl): Enhance electrophilicity and binding affinity in enzyme inhibition (e.g., cyclooxygenase-2 (COX-2)) . Methoxy group (OCH₃): Increases solubility but may reduce metabolic stability compared to methylsulfanyl.

Compound 2 : N-(but-3-en-1-yl)-4-methyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide (5a)

- Key Differences : Contains alkenyl substituents (allyl and butenyl groups) on the sulfonamide nitrogen.

- Impact: Increased steric bulk alters conformational flexibility. Potential for polymerization or side reactions due to unsaturated bonds .

Heterocyclic Modifications

Compound 3 : N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-4-phenoxybenzenesulfonamide

- Key Differences : Incorporates a triazole ring linked to the sulfonamide group.

- Enhanced biological activity in antimicrobial or anticancer applications compared to simpler sulfonamides .

Compound 4 : N-Methyl-3-[(6-{[4-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]benzene-1-sulfonamide (CV4)

Functional Group Replacements

Compound 5 : N-Methyl-3-(propan-2-yl)benzene-1-sulfonamide

- Key Differences : Substitutes methylsulfanyl with an isopropyl group.

- Impact: Increased hydrophobicity (logP ~2.5 vs. ~1.8 for SCH₃).

Compound 6 : 3-[(3-methylbutan-2-yl)amino]benzene-1-sulfonamide

- Key Differences: Replaces sulfonamide’s methyl group with a branched alkylamino chain.

- Impact: Altered pharmacokinetics due to basic amino group (pKa ~9.5). Potential for improved blood-brain barrier penetration .

Biological Activity

N-Methyl-3-(methylsulfanyl)benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity through various studies, highlighting its mechanisms of action, efficacy against different pathogens and cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonamide group that plays a crucial role in its biological activity. The molecular structure allows it to interact with various biological targets, mimicking natural substrates and inhibiting specific enzymes or receptors.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (ATCC 6538) | 1–4 µg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | >125 µg/mL |

| Enterococcus spp. | 1–32 µg/mL |

The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with MIC values ranging from 1 to 4 µg/mL. However, it showed less efficacy against MRSA strains, indicating potential challenges in treating resistant infections .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies report its effects on different cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | <10 |

| MCF-7 | 11.20–93.46 |

| SKOV-3 | 7.87–70.53 |

The compound exhibited potent cytotoxic effects on HeLa cells with an IC50 value below 10 µg/mL, indicating strong antiproliferative activity. In other cell lines such as MCF-7 and SKOV-3, the IC50 values ranged significantly, suggesting variable sensitivity among different cancer types .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase.

- Receptor Interaction : The compound may block specific receptors associated with cancer cell proliferation and survival.

- Antioxidant Activity : Some studies have suggested that it possesses antioxidant properties that could contribute to its anticancer effects by reducing oxidative stress in cells .

Case Studies and Research Findings

Recent research has provided insights into the therapeutic potential of this compound:

- A study highlighted its effectiveness in inhibiting biofilm formation in clinical strains of Staphylococcus aureus, which is critical for treating persistent infections .

- Another investigation reported that compounds similar to this compound showed promising results in reducing tumor growth in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.